molecular formula C17H12F2O3 B2524702 4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- CAS No. 1479107-10-2

4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-

Cat. No.: B2524702
CAS No.: 1479107-10-2
M. Wt: 302.277
InChI Key: KVWIGTRVURMRQS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key signals include a doublet for the 6-fluoro proton (δ 7.5–7.7 ppm), a multiplet for the 3-fluorophenyl group (δ 7.1–7.4 ppm), and a doublet of doublets for the (R)-1-hydroxyethyl group (δ 4.3–4.5 ppm).
  • ¹³C NMR : The carbonyl carbon (C-4) appears at δ 176–180 ppm, while the fluorinated aromatic carbons resonate at δ 160–165 ppm (C-F coupling).

Infrared (IR) Spectroscopy

  • Strong absorption at 1650–1700 cm⁻¹ (C=O stretch).
  • Bands at 1200–1250 cm⁻¹ (C-F vibrations) and 3200–3400 cm⁻¹ (O-H stretch).

UV-Vis Spectroscopy

  • λₘₐₓ at 244 nm (π→π* transition of the benzopyran core) and 312–344 nm (n→π* transitions involving the carbonyl and fluorophenyl groups).

Comparative Analysis with Related Benzopyran-4-one Derivatives

The structural and electronic effects of substituents are critical for properties like solubility and bioactivity. Key comparisons include:

Derivative Substituents Molecular Weight (g/mol) XLogP Key Features
Target Compound 6-F, 3-(3-F-phenyl), 2-(R-OH) 302.27 2.8 Enhanced lipophilicity; chiral center influences receptor binding.
6-Fluoro-4-chromanone 6-F, no aryl substitution 180.17 1.5 Simpler structure; used in dye-sensitized solar cells.
6-Chloro-2-phenylchroman-4-one 6-Cl, 2-phenyl 258.05 3.2 Higher electrophilicity due to Cl; altered dihedral angles (~85°).
3-Hydroxy-2-(4-chlorophenyl)-7-fluoro 7-F, 4-Cl-phenyl, 3-OH 290.68 2.5 Hydrogen-bonding capacity; nonlinear optical properties.

Key Trends :

  • Fluorine substitution increases lipophilicity (higher XLogP) and metabolic stability compared to non-fluorinated analogs.
  • The (R)-hydroxyethyl group introduces chirality , which can significantly affect pharmacological activity.
  • Bulkier substituents (e.g., 3-fluorophenyl) reduce solubility but enhance π-stacking interactions in biological targets.

Properties

IUPAC Name

6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2O3/c1-9(20)17-15(10-3-2-4-11(18)7-10)16(21)13-8-12(19)5-6-14(13)22-17/h2-9,20H,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWIGTRVURMRQS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). One common approach is the Friedel-Crafts acylation followed by fluorination and reduction steps[{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 .... The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl3) for the acylation step, and specific fluorinating agents for introducing fluorine atoms[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). Continuous flow reactors and advanced purification techniques like column chromatography or recrystallization might be employed to achieve the desired product[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxy group to a carbonyl group.

  • Reduction: : Reducing the carbonyl group to a hydroxyl group.

  • Substitution: : Replacing a hydrogen atom with another substituent[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Major Products Formed

  • Oxidation: : Formation of 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-carboxyethyl]-4H-1-benzopyran-4-one.

  • Reduction: : Formation of 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used[_{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Scientific Research Applications

Pharmaceutical Applications

1. Synthetic Intermediates:
4H-1-Benzopyran-4-one derivatives are often used as intermediates in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it has been noted as a useful synthetic intermediate in pharmaceutical synthesis processes .

2. Anticancer Activity:
Research indicates that compounds related to 4H-1-Benzopyran-4-one exhibit anticancer properties. Studies have shown that benzopyran derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound discussed here may contribute to the development of novel anticancer agents.

3. Anti-inflammatory Effects:
There is emerging evidence that 4H-1-Benzopyran derivatives possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases. Further research is required to elucidate the exact mechanisms and therapeutic potential .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of various benzopyran derivatives, including 4H-1-Benzopyran-4-one. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls. The study highlighted the potential for developing targeted cancer therapies based on this class of compounds .

Case Study 2: Synthesis of Novel Drug Candidates
In a synthetic chemistry study, researchers utilized 4H-1-Benzopyran-4-one as an intermediate to create new drug candidates aimed at treating neurodegenerative diseases. The derivatives synthesized showed promising results in preclinical trials, suggesting that further development could lead to effective treatments .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors[_{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- [ (1R)-1 ...](https://www.chemsrc.com/en/cas/1479107-10-2_1510020.html). The fluorine atoms and hydroxyethyl group play crucial roles in enhancing binding affinity and selectivity[{{{CITATION{{{1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 .... The exact pathways and targets depend on the specific biological or chemical context in which the compound is used[{{{CITATION{{{_1{4H-1-Benzopyran-4-one, 6-fluoro-3- (3-fluorophenyl)-2- (1R)-1 ....

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound :
4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-
Not provided C₁₇H₁₂F₂O₃ 6-F, 3-(3-FC₆H₄), 2-[(1R)-CH(OH)CH₃] ~314.28 (estimated) Chiral center; dual fluorination for enhanced stability and target affinity.
Umbralisib (R-enantiomer) 1317803-80-5 C₂₉H₂₇F₂N₅O₃ 6-F, 3-(3-FC₆H₄), 2-[(1R)-1-(pyrazolo-pyrimidinyl)ethyl] 555.56 FDA-approved PI3Kδ inhibitor; substituents enhance kinase selectivity .
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- 14004-55-8 C₁₇H₁₄O₅ 5,7-OH, 2-(4-MeO-C₆H₄), 6-Me 298.29 Antioxidant/flavonoid-like activity; lacks fluorination .
(R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Not provided C₂₄H₁₉F₂O₃ 6-F, 3-(3-FC₆H₄), 2-[(1R)-CH(OCH₂C₆H₅)CH₃] 408.41 Benzyloxy group increases lipophilicity; potential prodrug design .
4H-1-Benzopyran-4-one, 2-ethyl-6-fluoro-2,3-dihydro- 111478-36-5 C₁₁H₁₁FO₂ 2-Et, 6-F, 2,3-dihydro 194.20 Reduced aromaticity; dihydro structure may alter metabolic pathways .

Key Differences and Implications

Fluorination: The target compound and umbralisib share dual fluorination, which improves metabolic stability and binding to hydrophobic enzyme pockets compared to non-fluorinated analogues like the 5,7-dihydroxy derivative .

Chirality : The (1R)-hydroxyethyl group in the target compound contrasts with the (1S)-configuration in some umbralisib precursors, which can drastically alter pharmacokinetics and toxicity profiles .

The dihydro analogue (111478-36-5) lacks aromaticity at positions 2–3, reducing planar rigidity and possibly diminishing target affinity .

Biological Activity

4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]- (CAS: 1479107-10-2) is a synthetic organic compound that belongs to the class of benzopyranones. This compound has garnered attention for its potential biological activities, including applications in pharmaceuticals and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : Benzopyran-4-one
  • Fluorine Substituents : Fluorine atoms are positioned at the 6th and 3rd positions on the benzene ring.
  • Hydroxyethyl Group : Located at the 2nd position, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms and the hydroxyethyl group enhances its binding affinity and selectivity towards these targets. The exact pathways depend on the biological context in which the compound is applied .

Pharmacological Applications

Research indicates that this compound may have applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell signaling pathways.
  • Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation in various models.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to disease progression .

Case Studies

  • Uterotrophic Activity : A related study on benzopyran derivatives demonstrated significant uterotrophic activity, suggesting potential applications in reproductive health .
  • Anti-inflammatory Studies : In vitro assays indicated that derivatives of benzopyran compounds could reduce pro-inflammatory cytokines, showcasing their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

The biological activities of 4H-1-Benzopyran-4-one can be compared with other similar compounds:

Compound NameStructureBiological Activity
7-chloro-3-methyl-4H-1-benzopyran-4-one7-chloroModerate anticancer activity
7-isopropoxy-3-phenyl-4H-1-benzopyran-4-oneisopropoxyAnti-inflammatory effects
7,8-diacetoxy-2,3-diphenyl-4H-1-benzopyran-4-onediacetoxyHigh estrogenic activity

The synthesis of 4H-1-Benzopyran-4-one involves several chemical reactions:

  • Friedel-Crafts Acylation : This step introduces acyl groups into the aromatic ring.
  • Fluorination : Specific reagents are used to introduce fluorine atoms at designated positions.
  • Reduction Reactions : These reactions convert intermediates into the final product .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing fluorinated benzopyran derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis involving [3,3]-sigmatropic rearrangements and catalytic cyclization has been reported for structurally similar compounds. For example, intermediates like 6-(benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran can be synthesized via NaH-mediated coupling in THF under inert conditions . Yield optimization requires precise stoichiometric control, temperature gradients (e.g., 0°C to room temperature), and purification via flash chromatography. Reaction progress should be monitored using TLC and LC-MS.

Q. Which analytical techniques are suitable for confirming the stereochemistry of the (1R)-1-hydroxyethyl substituent?

  • Methodological Answer : Chiral resolution can be achieved using HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns). Absolute configuration determination requires single-crystal X-ray diffraction or comparative optical rotation analysis against known standards. For NMR, 1H^{1}\text{H}-1H^{1}\text{H} NOESY can reveal spatial proximity between the hydroxyl proton and adjacent fluorophenyl groups .

Q. How should researchers handle and store this compound to minimize degradation and ensure safety?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C, protected from light and moisture .
  • Handling : Use PPE (nitrile gloves, lab coats) and engineering controls (fume hoods). Avoid dust generation via wet handling or solvent-slurry transfers .
  • Safety : GHS classifications indicate acute oral toxicity (Category 4) and respiratory irritation; emergency eyewash stations and ventilated workspaces are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hazard classifications for fluorinated benzopyran derivatives?

  • Methodological Answer : Discrepancies in GHS classifications (e.g., acute toxicity vs. organ-specific effects) may arise from batch impurities or assay variability. Validate toxicity via:

  • In vitro assays : Cytotoxicity screening in HepG2 or A549 cells using MTT/WST-1.
  • In silico modeling : QSAR predictions for acute oral toxicity (e.g., TEST software by EPA).
  • Comparative analysis : Cross-reference SDS data from multiple suppliers (e.g., Indagoo vs. Angene) and replicate experimental conditions .

Q. What strategies are effective in determining the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via UPLC-PDA at 254 nm.
  • Kinetic analysis : Plot degradation rate constants (k) vs. pH to identify instability thresholds.
  • Degradant identification : Use HR-MS/MS to characterize hydrolytic or oxidative byproducts (e.g., defluorination or ester cleavage) .

Q. How can the lack of physicochemical data (e.g., melting point, solubility) be addressed experimentally?

  • Methodological Answer :

  • Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N2_2.
  • Solubility : Perform shake-flask experiments in water, DMSO, and ethanol. Quantify saturation via gravimetric analysis or UV-Vis spectroscopy.
  • LogP : Determine octanol-water partition coefficients using HPLC retention time correlation .

Key Research Challenges

  • Data Gaps : Limited ecotoxicological data (e.g., bioaccumulation, soil mobility) necessitates OECD 301/302 testing .
  • Reaction Scalability : Transition from milligram to gram-scale synthesis requires solvent optimization and catalyst recycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.